N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide
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Overview
Description
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons against oxidative stress, and the inhibition of inflammation. N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide may have potential toxicity concerns that need to be addressed in future studies.
Future Directions
There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide, including further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its toxicity profile. Additionally, future studies could investigate the potential of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide as a neuroprotective agent in animal models of neurodegenerative diseases such as Alzheimer's disease.
Synthesis Methods
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with 4-methoxybenzenesulfonylhydrazide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a potential drug candidate for the treatment of Alzheimer's disease. In cancer research, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to protect neurons against oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5S/c1-12(2)26-18-16(19)9-13(10-17(18)25-4)11-20-21-27(22,23)15-7-5-14(24-3)6-8-15/h5-12,21H,1-4H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTWOKXYIXOMRO-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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